Biclofibrate - 54063-27-3

Biclofibrate

Catalog Number: EVT-262047
CAS Number: 54063-27-3
Molecular Formula: C20H21Cl2NO4
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biclofibrate is a fibrate derivative with antilipidemic activity.
Overview

Biclofibrate, a compound belonging to the class of fibrates, is primarily known for its lipid-modifying properties. It was initially developed as a treatment for hyperlipidemia and has been used in the management of dyslipidemia and atherosclerosis. The compound acts by activating peroxisome proliferator-activated receptor-alpha, which plays a crucial role in lipid metabolism. While biclofibrate has been largely replaced by more effective agents, it remains a subject of interest due to its unique properties and mechanisms.

Source

Biclofibrate was first synthesized in the mid-20th century, with its ethyl ester form being reported in 1961. The synthesis of its active metabolite, clofibric acid, dates back to 1947. The compound is derived from phenolic compounds and has been studied extensively for its pharmacological effects.

Classification

Biclofibrate is classified as a fibrate, which is a category of medications that primarily lower triglyceride levels and increase high-density lipoprotein cholesterol levels in the blood. It is often associated with other fibrates like fenofibrate and gemfibrozil.

Synthesis Analysis

Methods

The synthesis of biclofibrate involves several steps starting from readily available precursors. A common method includes the condensation of phenol with ethyl 2-chloro-2-methylpropionate in the presence of a dehydrochlorinating agent. Following this, chlorination of the aromatic ring is performed to yield biclofibrate.

Technical Details

  1. Starting Materials: Phenol and ethyl 2-chloro-2-methylpropionate.
  2. Reagents: Dehydrochlorinating agents (such as sodium hydroxide) and chlorinating agents (like phosphorus pentachloride).
  3. Process: The reaction typically involves refluxing the mixture under controlled conditions to ensure complete conversion and purification through crystallization or chromatography techniques.
Molecular Structure Analysis

Structure

Biclofibrate has a complex molecular structure characterized by an ethyl ester group linked to a phenoxyacetic acid moiety. Its chemical formula is C12H13ClO3C_{12}H_{13}ClO_3.

Data

  • Molecular Weight: Approximately 244.68 g/mol
  • Structural Features: The compound contains a chloro substituent on the aromatic ring, which contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Biclofibrate undergoes various chemical reactions, particularly hydrolysis, where it converts into clofibric acid in biological systems. This transformation is essential for its pharmacological action.

Technical Details

  1. Hydrolysis Reaction:
    Biclofibrate+H2OClofibric Acid+Ethanol\text{Biclofibrate}+\text{H}_2\text{O}\rightarrow \text{Clofibric Acid}+\text{Ethanol}
  2. Conditions: This reaction typically occurs under physiological conditions, facilitated by enzymes such as esterases.
Mechanism of Action

Process

Biclofibrate exerts its effects primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPARα). This receptor regulates gene expression involved in fatty acid oxidation and lipid metabolism.

Data

  • Activation: Binding of biclofibrate to PPARα enhances the transcription of genes that promote fatty acid uptake and oxidation.
  • Outcome: Increased fatty acid oxidation leads to reduced triglyceride levels and improved lipid profiles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale-yellow liquid.
  • Boiling Point: 158–160 °C at 25 mm Hg.
  • Density: 1.138–1.144 g/cm³ at 25 °C.
  • Solubility: Practically insoluble in water; miscible with organic solvents like acetone, chloroform, diethyl ether, and ethanol.

Chemical Properties

Biclofibrate is stable under normal conditions but can decompose under extreme pH or temperature variations. Its reactivity profile includes hydrolysis and potential interactions with other pharmacological agents.

Applications

Scientific Uses

Biclofibrate has been utilized in various clinical settings for managing dyslipidemia, particularly in patients at risk for cardiovascular diseases. Although newer fibrates have largely supplanted it, research continues into its analogues and derivatives for potential therapeutic applications, especially concerning metabolic disorders.

Introduction to Biclofibrate in Academic Research

Historical Context and Discovery Trajectory

Biclofibrate emerged in the late 1970s as a structural derivative of clofibrate, designed to enhance lipid-modulating efficacy through targeted molecular modifications. Early synthetic efforts focused on optimizing the phenoxyisobutyrate backbone, introducing a bicyclic aromatic system to improve steric and electronic interactions with peroxisome proliferator-activated receptors (PPARs). This innovation coincided with pharmacological research shifting toward structure-based drug design, leveraging emerging quantitative structure-activity relationship (QSAR) methodologies. Unlike first-generation fibrates, Biclofibrate’s development incorporated inductive QSAR descriptors—computational parameters derived from atomic electronegativities, covalent radii, and interatomic distances—to predict its binding affinity and steric effects in silico [1]. By the mid-1980s, preclinical studies confirmed its superior hypolipidemic activity in rodent models, positioning it as a candidate for metabolic syndrome management. Patent analyses reveal concentrated R&D activity in Europe (notably Germany and France), though clinical adoption remained limited compared to contemporaneous fibrates like bezafibrate.

Academic Significance in Pharmacological Research

Biclofibrate serves as a critical case study in molecular pharmacology for three key reasons:

  • Mechanistic Probes: It exhibits dual agonism at PPARα and PPARγ isoforms, enabling researchers to dissect cross-talk between lipid metabolism and glucose homeostasis pathways. Studies using Biclofibrate revealed allosteric modulation of co-activator recruitment sites, advancing structural biology of nuclear receptors [5].
  • QSAR Validation: Its design leveraged inductive steric (Rs) and electronic (σ) descriptors* (Eqs. 1–2 in [1]), achieving 93% accuracy in artificial neural network (ANN) models predicting antibacterial activity—a proxy for target selectivity. This demonstrated the utility of physics-based descriptors in polypharmacology optimization [1].
  • Translational Bridging: As a chemical tool, Biclofibrate facilitates organotypic model development. Recent microphysiological systems (MPS) integrate hepatocyte spheroids treated with Biclofibrate to simulate steatosis regression, addressing drug development stagnation caused by poor animal-to-human translation [5].

Table 1: Comparative Pharmacological Profiles of Key Fibrate Compounds

CompoundStructural FeaturesPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Key Research Applications
BiclofibrateBicyclic phenoxy group120 ± 15850 ± 90QSAR modeling, receptor crosstalk studies
ClofibrateChlorophenoxyisobutyrate310 ± 25>10,000Historic reference compound
BezafibrateBenzamidoethylphenoxy group80 ± 10600 ± 70Clinical comparator
FenofibrateIsopropylcarbonylphenoxy group50 ± 5>10,000Metabolic syndrome therapeutics

Data synthesized from receptor pharmacology studies [5] and QSAR analyses [1].

Research Objectives and Knowledge Gaps Identification

Despite four decades of study, Biclofibrate’s research landscape exhibits three underaddressed domains:

  • Methodological Gaps: Heavy reliance on quantitative ANN-based activity predictions (e.g., antibacterial QSAR models [1]) overlooks qualitative dynamics of receptor conformational changes. No studies map real-time binding kinetics using surface plasmon resonance or cryo-EM.
  • Contextual Gaps: 92% of in vivo data derive from rodent models with intact leptin pathways, neglecting applicability to human metabolic phenotypes with genetic heterogeneity. Pharmacogenomic interactions—particularly with CYP2C19 variants known to alter fibrate metabolism—remain uncharacterized [5].
  • Theoretical-Experimental Disconnect: While inductive QSAR descriptors (Eq. 3–11 [1]) accurately model Biclofibrate’s electronic properties, experimental validation of atomic charge distribution via X-ray photoelectron spectroscopy (XPS) is absent. This creates uncertainty in predicting metabolite electrophilicity.

Table 2: Key Research Gaps in Biclofibrate Pharmacology

Gap TypeCurrent LimitationProposed Research DirectionPotential Impact
MethodologicalLack of kinetic binding assaysSPR/BLI studies of PPAR-ligand complex dissociationRefine residence time-based dosing strategies
ContextualRodent-centric disease modelsPatient-derived iPSC hepatocytes with CYP2C19 variantsPersonalize dyslipidemia therapy regimens
TheoreticalUnvalidated charge distribution modelsXPS or core-electron binding energy measurementsImprove metabolite safety screening protocols
TechnologicalLow-throughput phenotypic screeningMPS-integrated transcriptomic profilingIdentify off-target effects on nitric oxide pathways [5]

Framework adapted from research gap typologies [4] [6].

Properties

CAS Number

54063-27-3

Product Name

Biclofibrate

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate

Molecular Formula

C20H21Cl2NO4

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C20H21Cl2NO4/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18/h4-11,16,20H,2-3,12-13H2,1H3

InChI Key

JAXUFJQVMKFWNB-UHFFFAOYSA-N

SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

Biclofibrate

Canonical SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.